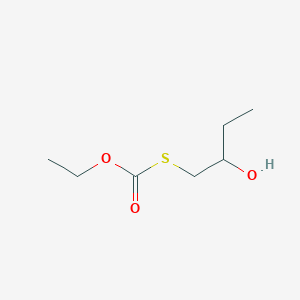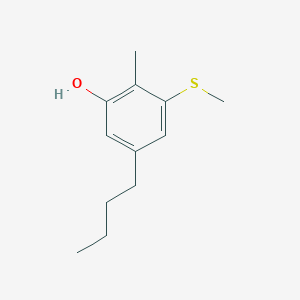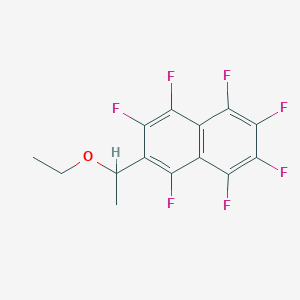![molecular formula C9H27ClP4Si3 B14395393 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane CAS No. 87636-38-2](/img/structure/B14395393.png)
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is a unique organophosphorus compound characterized by the presence of trimethylsilyl groups and a triphosphirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane typically involves the reaction of chlorophosphines with trimethylsilyl-substituted reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphanyl and silyl groups .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or lithium amide are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphanyl derivatives.
Applications De Recherche Scientifique
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane involves the interaction of its phosphanyl and silyl groups with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The trimethylsilyl groups provide steric protection, enhancing the stability of these complexes .
Comparaison Avec Des Composés Similaires
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester
- Bis(trimethylsilyl) phosphite
- 1,2-Bis(trimethylsilyl)benzene
Uniqueness: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is unique due to its triphosphirane ring structure and the presence of both phosphanyl and silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
87636-38-2 |
|---|---|
Formule moléculaire |
C9H27ClP4Si3 |
Poids moléculaire |
378.91 g/mol |
Nom IUPAC |
(2-chloro-3-trimethylsilyltriphosphiran-1-yl)-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C9H27ClP4Si3/c1-15(2,3)13-11(10)12(13)14(16(4,5)6)17(7,8)9/h1-9H3 |
Clé InChI |
VGYCAQXGSHMJOS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)P1P(P1Cl)P([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
